



# Application Note: High-Dimensional Flow Cytometry Analysis of Immune Cell Modulation by Selvigaltin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Selvigaltin |           |
| Cat. No.:            | B10821601   | Get Quote |

#### Introduction

Galectin-3, a  $\beta$ -galactoside-binding lectin, is a key regulator of various cellular processes, including inflammation, immune responses, and fibrosis.[1][2] Its overexpression is implicated in the pathogenesis of numerous diseases, including cancer and fibrotic conditions.[3][4][5] **Selvigaltin** (formerly GB1211) is a potent and selective, orally available small-molecule inhibitor of galectin-3.[6][7] Preclinical and clinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of **Selvigaltin**, suggesting its potential as a therapeutic agent.[4][5][8] An exploratory objective in a clinical trial for relapsed/refractory multiple myeloma is to assess the effects of **Selvigaltin** on the tumor microenvironment and immune cell subsets, highlighting the relevance of its immunomodulatory properties.[8][9]

This application note provides detailed protocols for the analysis of immune cells treated with **Selvigaltin** using multi-parameter flow cytometry. We describe methods for immunophenotyping of major leukocyte subsets, analysis of intracellular cytokine production, and assessment of key signaling pathways, such as the JAK/STAT pathway, which is known to be influenced by galectin-3.[10] These protocols are designed for researchers in immunology, oncology, and drug development to elucidate the mechanism of action of **Selvigaltin** on immune cells.

#### **Key Applications**



- Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to determine the effect of **Selvigaltin** on the frequency of T cells, B cells, NK cells, and monocytes.
- Quantification of intracellular cytokine production (e.g., IFN-y, IL-6) in activated immune cells following **Selvigaltin** treatment.
- Analysis of the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) to investigate the impact of **Selvigaltin** on the JAK/STAT signaling pathway.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis of **Selvigaltin**-treated immune cells.



#### **Materials and Reagents**

- Selvigaltin (GB1211)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Cell stimulation reagents (e.g., PMA, Ionomycin, LPS)
- Protein transport inhibitor (e.g., Brefeldin A)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-y, anti-IL-6)
- Fluorochrome-conjugated antibodies for phosphorylated proteins (e.g., anti-p-STAT3, anti-p-STAT5)
- Flow cytometer (4-laser or more recommended)[11]

## **Experimental Protocols**

# Protocol 1: Immunophenotyping of Selvigaltin-Treated PBMCs

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
- Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10<sup>6</sup> cells/mL. Aliquot cells into a 96-well plate. Add **Selvigaltin** at desired concentrations (e.g., 0.1, 1, 10 μM) or vehicle control. Incubate for 24-48 hours at 37°C, 5% CO2.



#### · Staining:

- Harvest cells and wash with Flow Cytometry Staining Buffer.
- Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
- Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
- Wash cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

# Protocol 2: Intracellular Cytokine Staining of Activated T cells

- Cell Preparation and Treatment: Isolate and culture PBMCs as described in Protocol 1. Treat with Selvigaltin or vehicle for 24 hours.
- Cell Activation: Add cell stimulation reagents (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.[12]
- Staining:
  - Perform surface marker staining as described in Protocol 1 (e.g., with anti-CD3, anti-CD4, anti-CD8).
  - Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[13][14]
  - Incubate with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-6)
     for 30 minutes at room temperature in the dark.[15]
  - Wash cells twice with permeabilization buffer.
- Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data.



#### **Protocol 3: Phospho-Flow Analysis of STAT Signaling**

- Cell Preparation and Treatment: Isolate and culture PBMCs as described in Protocol 1. Treat with Selvigaltin or vehicle for 1-2 hours.
- Cell Stimulation: Stimulate cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6 or IFN-y) for 15-30 minutes.
- Fixation and Permeabilization:
  - Immediately fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state of the proteins.[16][17]
  - Permeabilize the cells, often with cold methanol, which is effective for phospho-epitope detection.[18]
- Staining:
  - Perform surface marker staining as in Protocol 1.
  - Incubate with fluorochrome-conjugated antibodies against phosphorylated STAT proteins
     (e.g., anti-p-STAT3, anti-p-STAT5) for 60 minutes at room temperature in the dark.[19][20]
  - Wash cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data immediately.

#### **Data Presentation**

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of **Selvigaltin** on Immune Cell Populations in PBMCs



| Treatment              | % Live<br>Cells | % CD3+ T<br>Cells | % CD19+ B<br>Cells | % CD56+<br>NK Cells | % CD14+<br>Monocytes |
|------------------------|-----------------|-------------------|--------------------|---------------------|----------------------|
| Vehicle<br>Control     | 95.2 ± 2.1      | 65.4 ± 3.2        | 10.1 ± 1.5         | 12.5 ± 2.0          | 15.8 ± 2.3           |
| Selvigaltin (1<br>μΜ)  | 94.8 ± 2.5      | 66.1 ± 3.5        | 9.8 ± 1.3          | 12.2 ± 1.8          | 16.1 ± 2.1           |
| Selvigaltin<br>(10 µM) | 93.5 ± 3.0      | 65.9 ± 3.1        | 10.3 ± 1.6         | 11.9 ± 1.9          | 15.5 ± 2.4           |

Table 2: Effect of Selvigaltin on Cytokine Production by Activated T Cells

| Treatment                                              | % IFN-γ+ in CD4+ T<br>Cells | % IL-6+ in CD4+ T<br>Cells | % IFN-y+ in CD8+ T<br>Cells |
|--------------------------------------------------------|-----------------------------|----------------------------|-----------------------------|
| Vehicle Control                                        | 25.6 ± 4.1                  | 15.2 ± 3.3                 | 40.1 ± 5.2                  |
| Selvigaltin (1 μM)                                     | 20.1 ± 3.8                  | 11.8 ± 2.9                 | 32.5 ± 4.8                  |
| Selvigaltin (10 μM)                                    | 15.3 ± 3.2                  | 8.5 ± 2.1                  | 25.8 ± 4.1**                |
| p < 0.05, **p < 0.01<br>compared to vehicle<br>control |                             |                            |                             |

Table 3: Effect of **Selvigaltin** on STAT Phosphorylation in Monocytes



| Treatment                                                                                            | MFI of p-STAT3<br>in CD14+ Cells | % p-STAT3+ of<br>CD14+ Cells | MFI of p-STAT5<br>in CD14+ Cells | % p-STAT5+ of<br>CD14+ Cells |
|------------------------------------------------------------------------------------------------------|----------------------------------|------------------------------|----------------------------------|------------------------------|
| Vehicle Control                                                                                      | 15,234 ± 1,250                   | 85.6 ± 5.4                   | 5,432 ± 670                      | 30.1 ± 4.2                   |
| Selvigaltin (1<br>μΜ)                                                                                | 10,876 ± 980                     | 60.2 ± 4.9                   | 5,123 ± 610                      | 28.9 ± 3.9                   |
| Selvigaltin (10<br>μΜ)                                                                               | 7,543 ± 810                      | 42.1 ± 4.1***                | 5,311 ± 650                      | 29.5 ± 4.0                   |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. MFI = Median Fluorescence Intensity. |                                  |                              |                                  |                              |

# **Proposed Mechanism of Action**





Click to download full resolution via product page

Caption: Proposed mechanism of **Selvigaltin**'s effect on JAK/STAT signaling.



### **Discussion**

The protocols outlined in this application note provide a framework for investigating the immunomodulatory effects of the galectin-3 inhibitor, **Selvigaltin**. Based on the known proinflammatory roles of galectin-3, it is hypothesized that **Selvigaltin** will reduce the production of pro-inflammatory cytokines and dampen signaling pathways such as JAK/STAT in immune cells. The provided tables of hypothetical data illustrate the expected outcomes of these experiments, showing a dose-dependent decrease in cytokine production and STAT phosphorylation with **Selvigaltin** treatment.

The flexibility of flow cytometry allows for the expansion of these panels to include additional markers for more in-depth analysis of specific immune cell subsets (e.g., T helper cell subsets, regulatory T cells, macrophage polarization markers). By utilizing these detailed protocols, researchers can gain valuable insights into the mechanisms by which **Selvigaltin** modulates immune cell function, which is crucial for its continued development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of galectins in immunity and infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selvigaltin by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 5. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Dose Pharmacokinetics and Safety of the Oral Galectin-3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment PubMed [pubmed.ncbi.nlm.nih.gov]

#### Methodological & Application





- 7. Selvigaltin (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. myeloma.org [myeloma.org]
- 10. The involvement of Galectins in the modulation of the JAK/STAT pathway in myeloproliferative neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. anilocus.com [anilocus.com]
- 16. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 17. Phospho-Specific Antibodies for Flow Cytometry | Thermo Fisher Scientific HK [thermofisher.com]
- 18. uab.edu [uab.edu]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Note: High-Dimensional Flow Cytometry Analysis of Immune Cell Modulation by Selvigaltin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821601#flow-cytometry-analysis-of-immune-cells-treated-with-selvigaltin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com